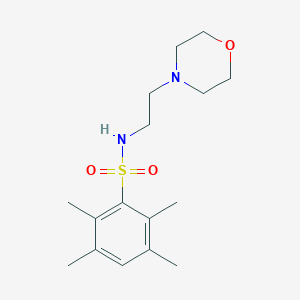
2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide is a chemical compound known for its ability to inhibit calcium uptake in cells. This compound has been widely used in scientific research, particularly in studies related to cellular calcium regulation and signaling pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,3,5,6-tetramethylbenzenesulfonyl chloride and 2-(morpholin-4-yl)ethanamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under basic conditions provided by a base like triethylamine.
Procedure: The 2,3,5,6-tetramethylbenzenesulfonyl chloride is reacted with 2-(morpholin-4-yl)ethanamine in the presence of the base, leading to the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in studies of calcium signaling pathways and cellular calcium regulation.
Medicine: Investigated for its potential therapeutic effects in conditions related to calcium dysregulation.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The primary mechanism by which 2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide exerts its effects is through the inhibition of calcium uptake in cells. This compound interacts with calcium channels or transporters, blocking the influx of calcium ions into the cell. This inhibition affects various cellular processes that depend on calcium signaling, including muscle contraction, neurotransmitter release, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,5,6-tetramethylbenzenesulfonamide: Lacks the morpholine group, resulting in different biological activity.
N-(2-morpholin-4-ylethyl)benzenesulfonamide: Lacks the tetramethyl substitution, affecting its chemical properties and reactivity.
Uniqueness
2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide is unique due to its specific structure, which combines the tetramethyl-substituted benzene ring with a morpholine-containing side chain. This unique structure contributes to its specific biological activity, particularly its ability to inhibit calcium uptake in cells, making it a valuable tool in scientific research.
Eigenschaften
IUPAC Name |
2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-12-11-13(2)15(4)16(14(12)3)22(19,20)17-5-6-18-7-9-21-10-8-18/h11,17H,5-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTZRESWTZTRPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCCN2CCOCC2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101321533 |
Source


|
| Record name | 2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101321533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
48.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196227 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
321714-20-9 |
Source


|
| Record name | 2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101321533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



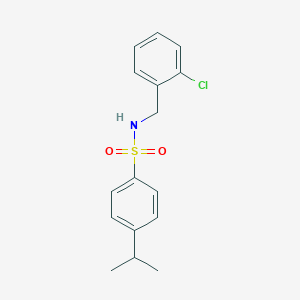



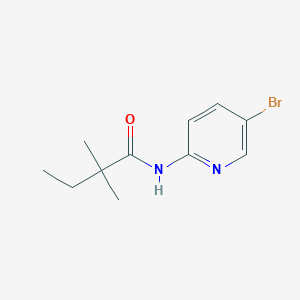
![3,4,5-triethoxy-N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B503013.png)
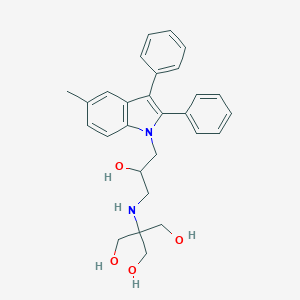

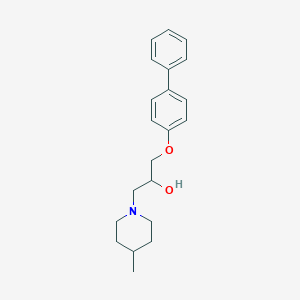
![1-[4-(4-Fluorophenyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B503023.png)

